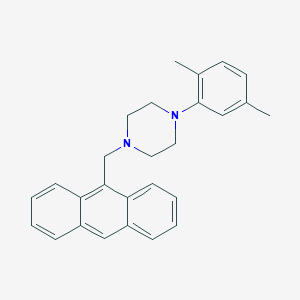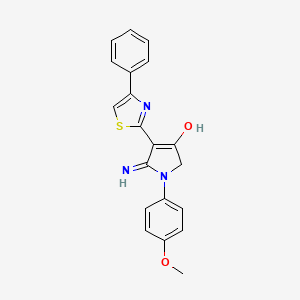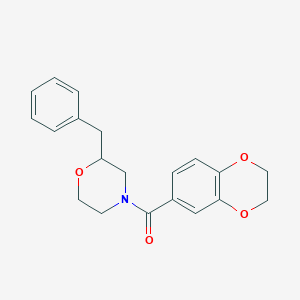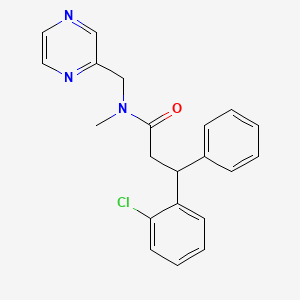
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine, also known as AMDP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential applications in various fields of scientific research. In neuroscience, it has been used as a tool to study the effects of serotonin on neuronal activity. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has also been investigated for its potential use as a therapeutic agent for various neurological disorders such as depression and anxiety.
In pharmacology, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a reference compound to study the activity of other piperazine derivatives. It has also been investigated for its potential use as an antipsychotic agent.
In medicinal chemistry, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been used as a starting material to synthesize other piperazine derivatives with potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is known to interact with serotonin receptors, specifically the 5-HT2A receptor. 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to some extent but not fully. This interaction with the 5-HT2A receptor is believed to be responsible for the compound's effects on neuronal activity and potential therapeutic applications.
Biochemical and Physiological Effects:
1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine can increase the release of serotonin in the brain. This effect is believed to be responsible for the compound's potential therapeutic applications in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its well-established synthesis method. This allows for the easy and reliable production of the compound. Additionally, 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine has been extensively studied, and its effects and potential applications are well-documented.
One limitation of using 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its potential toxicity. While the compound has not been shown to be highly toxic, caution should be taken when handling it. Additionally, the exact mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine is not fully understood, which may limit its potential applications in some fields of study.
Orientations Futures
There are many potential future directions for the study of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective piperazine derivatives for use as therapeutic agents. Additionally, further investigation into the mechanism of action of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine may lead to a better understanding of its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1-(9-anthrylmethyl)piperazine with 2,5-dimethylphenyl magnesium bromide. This reaction yields 1-(9-anthrylmethyl)-4-(2,5-dimethylphenyl)piperazine as a white solid, which can be purified using various methods such as recrystallization or column chromatography. The purity and yield of the compound can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2/c1-20-11-12-21(2)27(17-20)29-15-13-28(14-16-29)19-26-24-9-5-3-7-22(24)18-23-8-4-6-10-25(23)26/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHFCWCQHRERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Anthracen-9-ylmethyl)-4-(2,5-dimethylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-methoxynicotinamide](/img/structure/B6120117.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B6120125.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)

![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)
![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6120188.png)